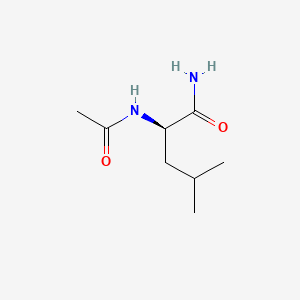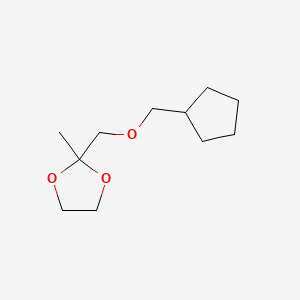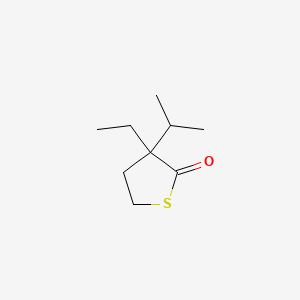![molecular formula C27H29F3N6O8S B13836975 7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13836975.png)
7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-Thio-β-D-glucuronide: is a metabolite of ethanol that has gained significant attention due to its potential as a biomarker for alcohol consumption. It is formed in the liver by the conjugation of ethanol with glucuronic acid and is excreted in urine. The molecular formula of Ethyl 1-Thio-β-D-glucuronide is C8H14O6S, and its molecular weight is 238.26 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 1-Thio-β-D-glucuronide can be synthesized from acetobromo-alpha-D-glucuronic acid methyl ester . The reaction involves the substitution of the bromine atom with an ethylthio group under specific conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using standard chromatographic techniques.
Industrial Production Methods: Industrial production of Ethyl 1-Thio-β-D-glucuronide involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 1-Thio-β-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Ethyl 1-Thio-β-D-glucuronide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium thiolate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Aplicaciones Científicas De Investigación
Ethyl 1-Thio-β-D-glucuronide has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of ethanol consumption.
Biology: The compound is studied for its role in metabolic pathways and its interaction with enzymes involved in glucuronidation.
Medicine: Ethyl 1-Thio-β-D-glucuronide is used as a biomarker in clinical studies to monitor alcohol intake and assess liver function.
Industry: It is utilized in the development of diagnostic kits and assays for detecting alcohol consumption.
Mecanismo De Acción
Ethyl 1-Thio-β-D-glucuronide exerts its effects through the process of glucuronidation. Ethanol is conjugated to uridine-5’-diphospho-alpha-D-glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs) . The resulting β-D-ethyl glucuronide is a minor metabolite of ethanol, representing only a small fraction of the ethanol dose ingested. This conjugation process increases the water solubility of ethanol, facilitating its excretion in urine.
Comparación Con Compuestos Similares
Ethyl 1-Thio-β-D-glucuronide can be compared with other glucuronides such as:
- Methyl 1-Thio-β-D-glucuronide
- Propyl 1-Thio-β-D-glucuronide
- Butyl 1-Thio-β-D-glucuronide
Uniqueness: Ethyl 1-Thio-β-D-glucuronide is unique due to its specific use as a biomarker for alcohol consumption. Its formation and excretion patterns provide valuable information for clinical and forensic studies, distinguishing it from other glucuronides that may not have the same specificity or application.
Propiedades
Fórmula molecular |
C27H29F3N6O8S |
|---|---|
Peso molecular |
654.6 g/mol |
Nombre IUPAC |
7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid |
InChI |
InChI=1S/C26H25F3N6O5.CH4O3S/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28;1-5(2,3)4/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40);1H3,(H,2,3,4)/t10-,11+,14-,15+,20?;/m0./s1 |
Clave InChI |
CYETUYYEVKNSHZ-WCIODZPTSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate](/img/structure/B13836893.png)
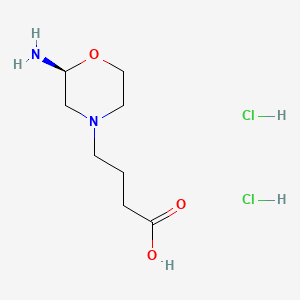
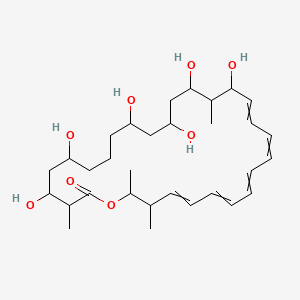
![sodium;N-[9-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide](/img/structure/B13836912.png)
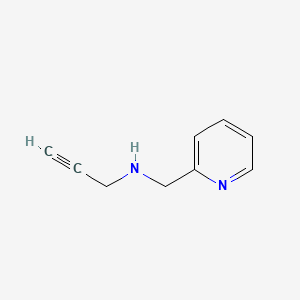
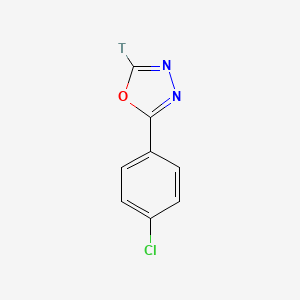
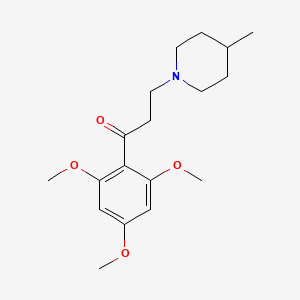

![(1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione](/img/structure/B13836941.png)

